(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H28N4O5 and its molecular weight is 428.489. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study on the synthesis of novel 1,2,4-triazole derivatives, including structures related to the compound , demonstrated the potential antimicrobial activities of these compounds. The research involved creating several derivatives and testing them against various microorganisms, with some showing good or moderate activities. This indicates a promising direction for the development of new antimicrobial agents based on the 1,2,4-triazole scaffold (Bektaş et al., 2007).
Molecular Docking Studies as EGFR Inhibitors
Another research focus has been on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, to explore their mechanism behind anti-cancer properties. These studies are crucial for understanding how these compounds interact with cancer cell lines and their potential as EGFR inhibitors, which could lead to the development of new therapeutic agents for cancer treatment (Karayel, 2021).
Antimicrobial Activity of Functionalized Monomers
Research on novel functionalized monomers based on kojic acid, which includes the synthesis and evaluation of antimicrobial activity, highlights the versatility of triazole derivatives. The study synthesized acrylate monomers that were polymerized and tested for their antibacterial and antifungal activities, demonstrating moderate to good effectiveness. This suggests a potential application in developing antimicrobial polymers or coatings that could have broad implications for material science and public health (Saraei et al., 2016).
Properties
IUPAC Name |
5-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-3-25-21(23-26(22(25)28)12-13-29-2)17-8-10-24(11-9-17)20(27)7-5-16-4-6-18-19(14-16)31-15-30-18/h4-7,14,17H,3,8-13,15H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKNTPNDYYCJV-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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